molecular formula C23H28N2O3 B3343594 Brucidine CAS No. 545-64-2

Brucidine

Cat. No.: B3343594
CAS No.: 545-64-2
M. Wt: 380.5 g/mol
InChI Key: CUSPGBAYZUUDOF-UHFFFAOYSA-N
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Description

Brucidine is a derivative of brucine, an alkaloid found in the seeds of the Strychnos nux-vomica tree. Brucine is known for its toxic properties and has been used in various chemical and pharmacological applications. This compound, being a derivative, shares some of these properties but also exhibits unique characteristics that make it valuable in scientific research and industrial applications.

Chemical Reactions Analysis

Brucidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reduction of this compound with sodium and methanol or ethanol in liquid ammonia cleaves the allylic ether linkage at C23 . Depending on the conditions, the 21,22-olefinic bond may escape reduction or undergo partial or complete saturation . Common reagents used in these reactions include sodium, methanol, ethanol, and liquid ammonia. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Brucidine is similar to other alkaloids such as brucine and strychnine. While brucine and strychnine are both toxic alkaloids found in the Strychnos nux-vomica tree, this compound exhibits unique properties that make it valuable in specific applications. For instance, this compound’s ability to inhibit the proliferation of cancer cells and its use in chiral resolution distinguish it from its parent compounds . Additionally, this compound’s synthetic versatility allows for the creation of various derivatives with distinct biological and analytical applications .

Properties

IUPAC Name

10,11-dimethoxy-2,4a,5,5a,7,8,13a,14,15,15a,15b,16-dodecahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-26-18-10-15-16(11-19(18)27-2)25-6-3-17-21-14-9-20-23(15,22(21)25)5-7-24(20)12-13(14)4-8-28-17/h4,10-11,14,17,20-22H,3,5-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSPGBAYZUUDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2CCC7OCC=C6C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20969685
Record name 2,3-Dimethoxystrychnidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20969685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545-64-2
Record name Brucidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Brucidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75426
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dimethoxystrychnidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20969685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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